

Physical properties of 2-(4-Bromophenyl)-2,2-difluoroacetic acid

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)-2,2-difluoroacetic acid

Cat. No.: B1372584

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An In-depth Technical Guide to the Physical Properties of **2-(4-Bromophenyl)-2,2-difluoroacetic Acid**

Introduction

2-(4-Bromophenyl)-2,2-difluoroacetic acid (CAS RN: 913574-93-3) is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science.^[1] Its structure, featuring a bromophenyl ring attached to a difluoroacetic acid moiety, imparts unique electronic and lipophilic characteristics. The presence of the two fluorine atoms on the alpha-carbon dramatically increases the acidity of the carboxylic acid group compared to its non-fluorinated analog, 2-(4-bromophenyl)acetic acid. This guide provides a comprehensive overview of the known physical properties, outlines experimental protocols for their determination, and discusses the implications of these properties for research and development professionals.

Core Physicochemical Properties

A summary of the fundamental physical and chemical identifiers for **2-(4-Bromophenyl)-2,2-difluoroacetic acid** is presented below. This data is essential for sample handling, experimental design, and computational modeling.

Property	Value	Source(s)
CAS Number	913574-93-3	[2][3][4][5]
Molecular Formula	C ₈ H ₅ BrF ₂ O ₂	[2][4][5][6]
Molecular Weight	251.02 g/mol	[3][5][6]
Appearance	Yellow to white solid	[4][7]
Melting Point	94-97 °C	[2][3][4][7]
Purity	Typically ≥95% - ≥97%	[2][3][6]
Storage Condition	Sealed in dry, room temperature (20 to 22 °C)	[2][4][7]

Detailed Analysis of Physical Characteristics

Melting Point and Thermal Stability

The melting point of a crystalline solid is a critical indicator of purity. For **2-(4-Bromophenyl)-2,2-difluoroacetic acid**, the reported melting range is a narrow 94-97 °C.[2][3][4][7] A sharp melting range is indicative of high purity. Broadening of this range would suggest the presence of impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature gradient.

Causality in Experimental Choice: The determination of a melting point is a foundational experiment. The choice of apparatus (e.g., a digital melting point apparatus with a capillary tube) is standard due to its precision and small sample requirement. The rate of temperature ramp is critical; a slow ramp (e.g., 1-2 °C per minute) near the expected melting point is necessary to allow for thermal equilibrium, ensuring an accurate reading.

Self-Validating Protocol: Melting Point Determination

- **Sample Preparation:** A small amount of the finely powdered, dry solid is packed into a capillary tube to a height of 2-3 mm.
- **Calibration:** The apparatus should be calibrated using certified standards (e.g., benzophenone, caffeine) to ensure accuracy.

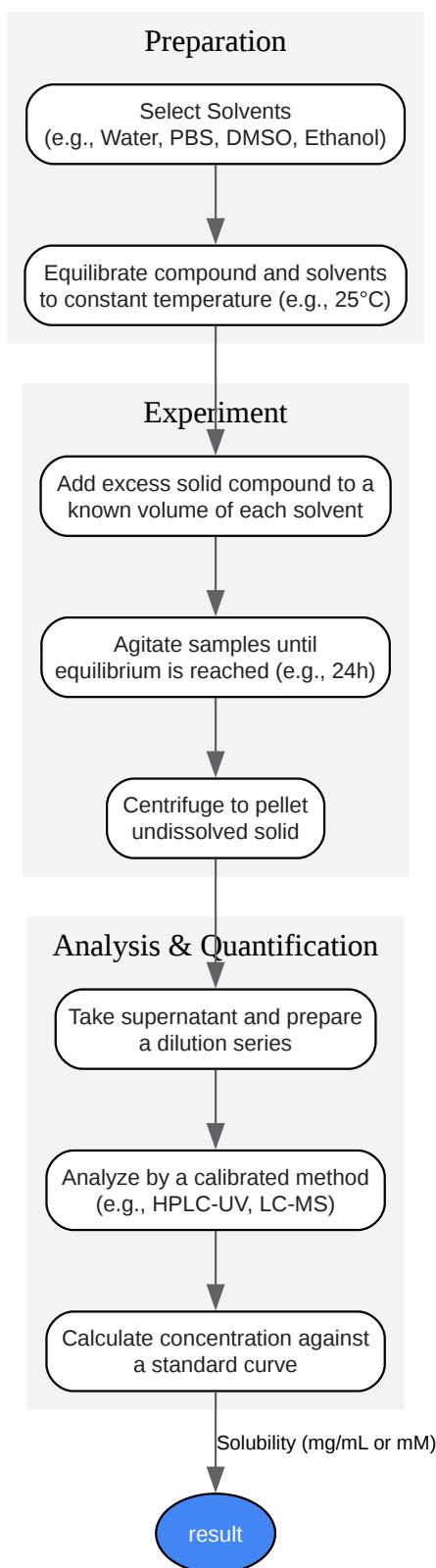
- **Measurement:** The capillary tube is placed in the heating block. The temperature is ramped up quickly to about 10-15 °C below the expected melting point (approx. 80 °C).
- **Observation:** The ramp rate is then reduced to 1-2 °C per minute. The temperature at which the first liquid droplet appears is recorded as the start of the range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.

Solubility Profile

Commercial datasheets often list solubility as "N/A" (Not Available), indicating that this property has not been formally determined or reported.^{[2][4][7]} For researchers, this is a critical data gap that must be addressed experimentally, as solubility is paramount for designing reaction conditions, formulation, and biological assays. The polarity of the molecule—possessing a nonpolar bromophenyl ring and a polar difluoroacetic acid group—suggests it will have limited solubility in water and higher solubility in polar organic solvents.

Experimental Workflow: Solubility Determination

The following workflow outlines a standard procedure for quantitatively determining the solubility of the compound in various solvents relevant to drug discovery and development.



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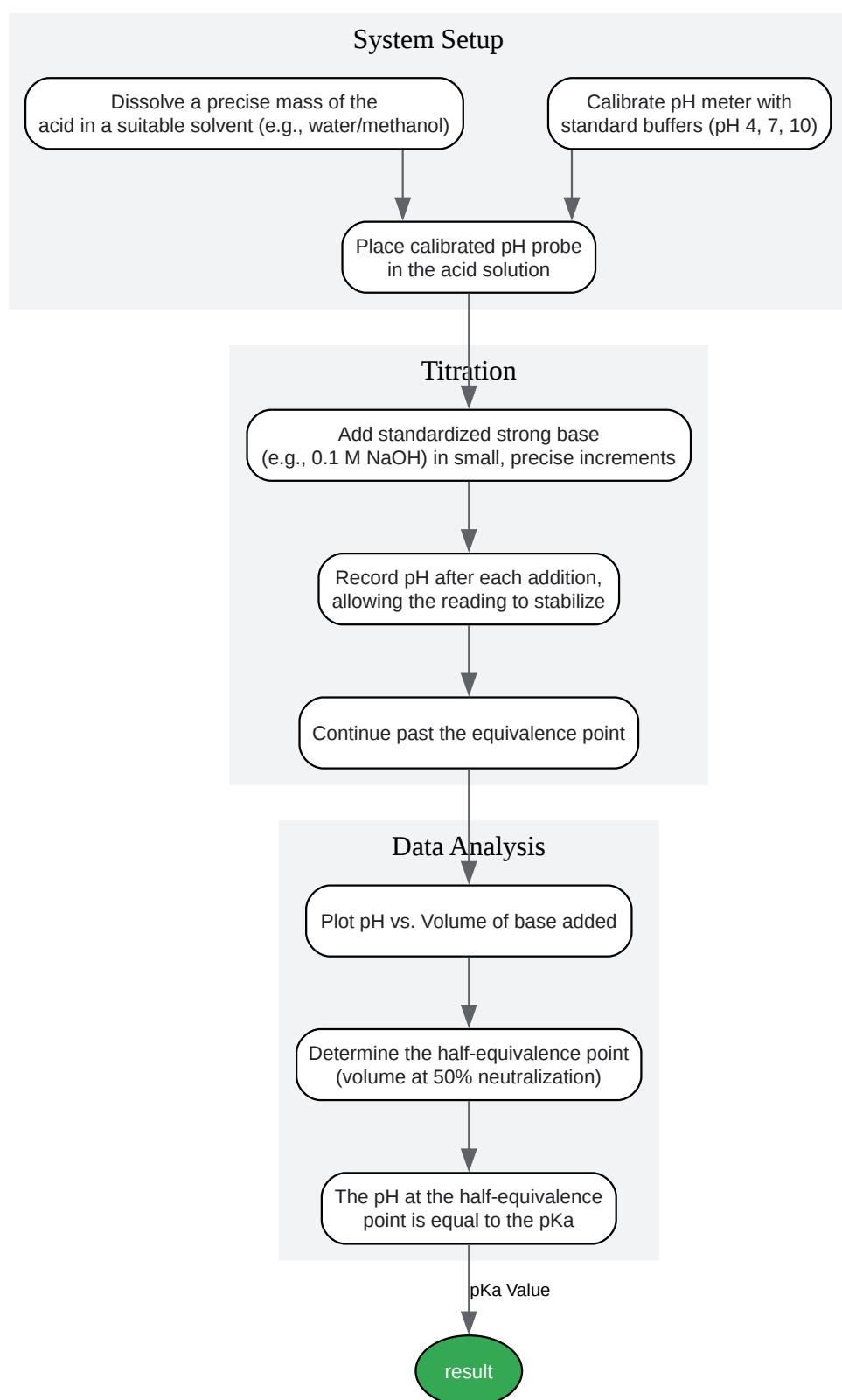
Caption: Workflow for determining compound solubility.

Acidity (pKa)

The pKa of **2-(4-Bromophenyl)-2,2-difluoroacetic acid** is not explicitly reported in common databases. However, its structure allows for an expert estimation. The presence of two electron-withdrawing fluorine atoms on the alpha-carbon significantly stabilizes the carboxylate anion through the inductive effect, making the compound a much stronger acid than its non-fluorinated counterparts. For comparison, the pKa of difluoroacetic acid itself is approximately 1.33.[8] The bromophenyl group will have a further, albeit smaller, electron-withdrawing effect. Therefore, the pKa is expected to be low, likely in the range of 1.0 - 1.5. This high acidity is a critical property, influencing its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and receptor binding interactions.

Experimental Workflow: pKa Determination via Potentiometric Titration

This method involves titrating a solution of the acid with a strong base and monitoring the pH change.



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Caption: Workflow for pKa determination by titration.

Computational and Spectroscopic Properties

Computational Data

Computational models provide valuable predictions for a molecule's behavior in biological systems.

Parameter	Predicted Value	Significance in Drug Development
LogP	2.6255	Indicates lipophilicity. A value in this range suggests good potential for membrane permeability. [6]
Topological Polar Surface Area (TPSA)	37.3 Å ²	Measures molecular polarity. A low TPSA (< 140 Å ²) is associated with good cell membrane penetration. [6]
Hydrogen Bond Donors	1	The carboxylic acid proton. [6]
Hydrogen Bond Acceptors	2	The two carboxylic acid oxygen atoms.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. For this compound, the expected monoisotopic mass is 251.02 g/mol [\[5\]](#)[\[6\]](#) A key diagnostic feature in the mass spectrum will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two major peaks in the mass spectrum for the molecular ion: an [M]⁺ peak and an [M+2]⁺ peak of nearly equal intensity, which is a definitive signature for the presence of a single bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data is not available in the search results, the expected NMR signals can be predicted based on the structure.

- ^1H NMR: The spectrum would be characterized by signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the bromophenyl ring would likely appear as two distinct doublets due to their ortho and meta positions relative to the difluoroacetic acid group, showing coupling to each other. A broad singlet for the acidic proton of the carboxylic acid would also be present, often far downfield (>10 ppm), and its position can be solvent-dependent.
- ^{13}C NMR: The spectrum would show distinct signals for the aromatic carbons, the quaternary carbon bonded to the fluorine atoms (split into a triplet by the two fluorine atoms), and the carbonyl carbon of the carboxylic acid.
- ^{19}F NMR: A single signal would be expected, as the two fluorine atoms are chemically equivalent. This signal provides a clean and sensitive handle for detecting the molecule in complex mixtures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The IR spectrum of **2-(4-Bromophenyl)-2,2-difluoroacetic acid** would be expected to show characteristic absorption bands:

- O-H Stretch: A very broad band from ~ 2500 - 3300 cm^{-1} , characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
- C=O Stretch: A strong, sharp band around 1700 - 1725 cm^{-1} for the carbonyl group.
- C-F Stretch: Strong bands in the 1100 - 1300 cm^{-1} region.
- C-Br Stretch: A band in the lower frequency region, typically 500 - 650 cm^{-1} .

Safety and Handling

The compound is associated with the following hazard statements:

- H302: Harmful if swallowed.[2][7]
- H315: Causes skin irritation.[2][7]

- H319: Causes serious eye irritation.[2][7]
- H335: May cause respiratory irritation.[2][7]

Signal Word: Warning.[2]

Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. The material should be stored in a tightly sealed container in a dry, cool place as recommended.[2][4][7]

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